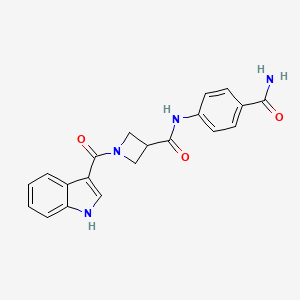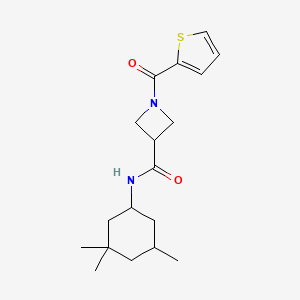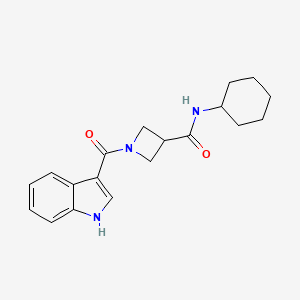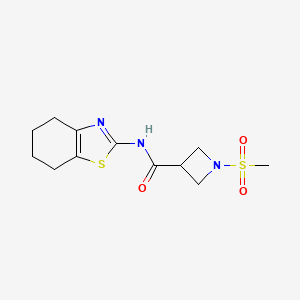
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, also known as CPIA, is a novel small molecule that has recently been studied for its potential applications in medicinal chemistry and biochemistry. CPIA is a heterocyclic compound with a unique structure and properties that make it attractive for a variety of scientific research applications. In
科学研究应用
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to possess antifungal, antibacterial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential use as a therapeutic agent for the treatment of cancer, as well as for its ability to inhibit the growth of certain bacteria and fungi. Furthermore, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
作用机制
The exact mechanism of action of N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is not yet fully understood. However, it is believed that N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide may act by binding to certain receptors in the body, such as the serotonin receptor. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, such as the cytochrome P450 enzymes. This inhibition may lead to a decrease in the effectiveness of certain drugs, and therefore may need to be taken into consideration when using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide as a therapeutic agent.
Biochemical and Physiological Effects
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can inhibit the growth of certain bacteria and fungi. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been shown to possess antifungal, antibacterial, and anti-inflammatory properties. Furthermore, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
The advantages of using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide in laboratory experiments include its low cost, easy synthesis, and its ability to inhibit the growth of certain bacteria and fungi. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. However, there are some limitations to using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide in laboratory experiments. For example, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide may inhibit the activity of certain enzymes involved in the metabolism of certain drugs, such as the cytochrome P450 enzymes. This may lead to a decrease in the effectiveness of certain drugs, and therefore may need to be taken into consideration when using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide as a therapeutic agent.
未来方向
Due to its unique structure and properties, there are a variety of potential future directions for N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide. For example, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide could be further studied for its potential use as a therapeutic agent for the treatment of cancer, as well as for its ability to inhibit the growth of certain bacteria and fungi. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide could be further studied for its potential use in drug design and development, as well as for its potential use in the synthesis of novel compounds. Finally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide could be investigated for its potential use as a diagnostic agent, as well as for its potential use in the development of new imaging technologies.
合成方法
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can be synthesized using a variety of methods, such as the three-step synthesis of 1-indole-3-carboxamidine, 4-carbamoylphenylhydrazine, and N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide. The first step involves the reaction of 1-indole-3-carboxamidine with 4-carbamoylphenylhydrazine, which produces an intermediate product. In the second step, this intermediate product is reacted with N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide to form the final product.
属性
IUPAC Name |
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-18(25)12-5-7-14(8-6-12)23-19(26)13-10-24(11-13)20(27)16-9-22-17-4-2-1-3-15(16)17/h1-9,13,22H,10-11H2,(H2,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOABUJWPKZRFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6427283.png)
![3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B6427288.png)
![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427298.png)
![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6427326.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)


![1-methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide](/img/structure/B6427356.png)
![1-(cyclopropanesulfonyl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B6427361.png)